molecular formula C10H8ClNO B3024872 2-(Chloromethyl)-4(1H)-quinolinone CAS No. 946712-03-4

2-(Chloromethyl)-4(1H)-quinolinone

Cat. No.: B3024872
CAS No.: 946712-03-4
M. Wt: 193.63 g/mol
InChI Key: ZAAZQGYLHKHVIK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4(1H)-quinolinone is a heterocyclic compound that features a quinolinone core structure with a chloromethyl group at the 2-position

Scientific Research Applications

2-(Chloromethyl)-4(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “2-(Chloromethyl)pyridine hydrochloride” is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

Mechanism of Action

Target of Action

Similar compounds are often used as intermediates in pharmaceutical and organic synthesis , suggesting that they may interact with a variety of biological targets.

Mode of Action

As an intermediate in pharmaceutical synthesis , it likely undergoes further reactions to form the active compound. These reactions could involve its interaction with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Given its role as an intermediate in pharmaceutical synthesis , it’s plausible that the compound could influence a range of biochemical pathways depending on the final product and its biological targets.

Result of Action

As an intermediate in pharmaceutical synthesis , its effects would likely depend on the final product and its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4(1H)-quinolinone typically involves the chloromethylation of 4(1H)-quinolinone. One common method includes the reaction of 4(1H)-quinolinone with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinolinone derivatives.

    Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dihydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
  • 2-(Chloromethyl)benzimidazole
  • Quinoxalin-2(1H)-one derivatives

Uniqueness

2-(Chloromethyl)-4(1H)-quinolinone is unique due to its specific quinolinone core structure and the presence of a chloromethyl group at the 2-position. This combination of structural features imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(chloromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAZQGYLHKHVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589824
Record name 2-(Chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946712-03-4
Record name 2-(Chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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